molecular formula C12H13NO2 B13296339 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13296339
M. Wt: 203.24 g/mol
InChI Key: NQEISPFLRQMNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-3-yl)spiro[23]hexane-5-carboxylic acid is a compound characterized by a spirocyclic structure, which includes a pyridine ring attached to a hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid typically involves the cycloaddition of appropriate precursors. One common method includes the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on the exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure and the presence of a pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-pyridin-3-ylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-10(15)12(7-11(8-12)3-4-11)9-2-1-5-13-6-9/h1-2,5-6H,3-4,7-8H2,(H,14,15)

InChI Key

NQEISPFLRQMNSI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C3=CN=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.